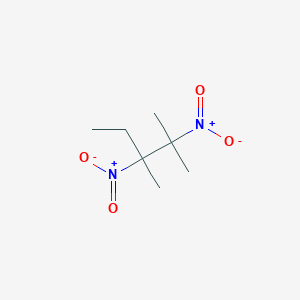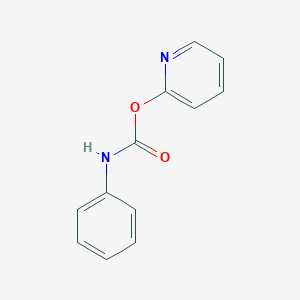
2-Pyridinyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinyl phenylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of pyridine-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and yield. The use of environmentally friendly reagents such as dimethyl carbonate in the presence of solid catalysts has been explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Pyridinyl phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate moiety is replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include substituted carbamates, oxidized pyridine derivatives, and reduced pyridine derivatives .
Scientific Research Applications
2-Pyridinyl phenylcarbamate has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Formylphenyl-N-phenylcarbamate: This compound has similar structural features and exhibits antimicrobial activity.
N-Pyridin-2-yl carbamates: These compounds share the pyridine moiety and have been studied for their potential biological activities.
Uniqueness: 2-Pyridinyl phenylcarbamate stands out due to its unique combination of the pyridine ring and phenylcarbamate moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
75741-95-6 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
pyridin-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-6-2-1-3-7-10)16-11-8-4-5-9-13-11/h1-9H,(H,14,15) |
InChI Key |
NMQVKCSSLPARTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


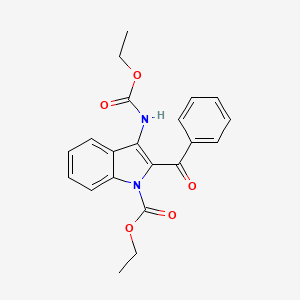

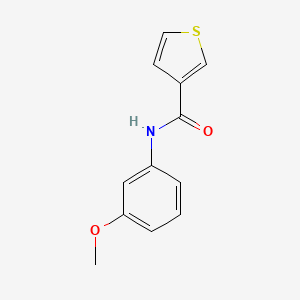
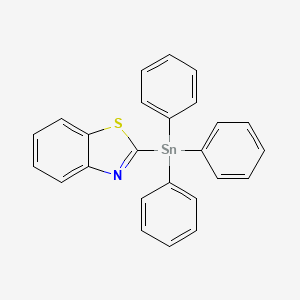
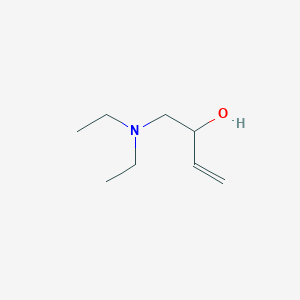
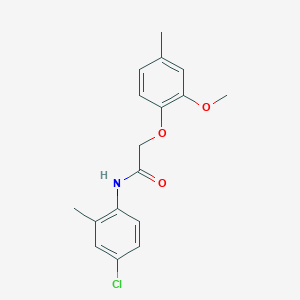
![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)

![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)

![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
